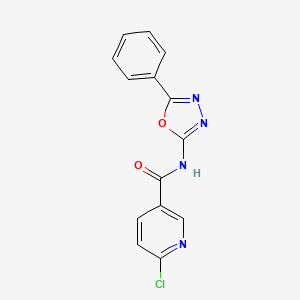
6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound works by disrupting the nervous system of pests and inhibiting the growth of plant pathogens. In material science, this compound exhibits excellent electron transport properties due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide vary depending on its application. In medicine, this compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In agriculture, this compound has been shown to cause paralysis and death in pests and inhibit the growth of plant pathogens. In material science, this compound exhibits excellent electron transport properties due to its unique molecular structure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide in lab experiments include its unique molecular structure, which makes it suitable for various applications in medicine, agriculture, and material science. Its ability to cross the blood-brain barrier also makes it a potential candidate for drug delivery systems. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Orientations Futures
There are several future directions for the study of 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide. In medicine, further studies are needed to explore its potential use as a drug delivery system and to develop more effective anti-cancer and anti-inflammatory drugs. In agriculture, more research is needed to optimize its use as a pesticide and to develop more environmentally friendly alternatives to traditional pesticides. In material science, further studies are needed to explore its potential use in the development of organic electronic devices and to improve its electron transport properties.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature for several hours. The resulting product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been tested for its ability to control pests and diseases in crops. In material science, this compound has been studied for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-7-6-10(8-16-11)12(20)17-14-19-18-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLSORMGPPUGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

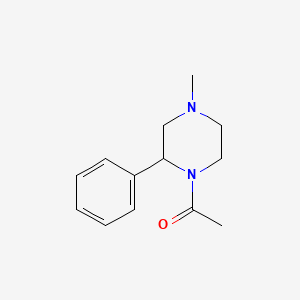
![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)
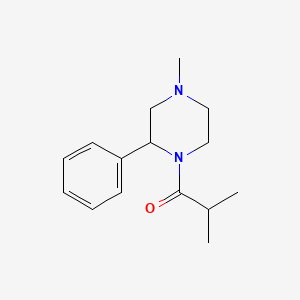

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)
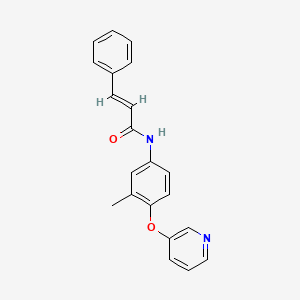
![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B7567304.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7567319.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
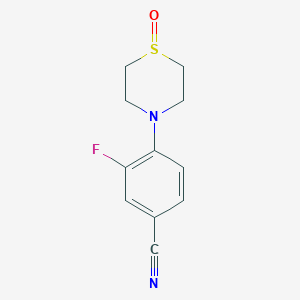
![2-(furan-2-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7567335.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7567347.png)
